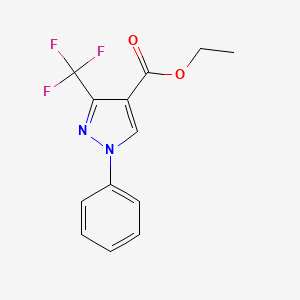

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

描述

Historical Development of Trifluoromethylpyrazoles

The synthesis of trifluoromethylpyrazoles emerged as a critical focus in the late 20th century, driven by the unique physicochemical properties imparted by the trifluoromethyl group. Early methods relied on cyclocondensation of trifluoromethyl-containing 1,3-dicarbonyl compounds with hydrazines, but these approaches often suffered from poor regioselectivity between 3- and 5-trifluoromethyl isomers. A breakthrough came with the development of transition-metal-mediated cycloadditions, such as the silver-catalyzed reaction of alkynes with 2,2,2-trifluorodiazoethane, which enabled regioselective access to 3-trifluoromethylpyrazoles. For example, Ji and colleagues demonstrated that silver acetylide intermediates could direct cycloaddition to favor the 3-trifluoromethyl isomer, achieving yields exceeding 80% for celecoxib precursors.

Further refinements incorporated oxidative aromatization strategies. Manganese dioxide-mediated oxidation of 5-acylpyrazolines, as reported by Jasiński et al., allowed solvent-dependent control over substitution patterns, producing either 1,3,4-trisubstituted or fully substituted pyrazoles. This method’s scalability and functional group tolerance made it particularly valuable for generating libraries of derivatives, including ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate analogs. Recent innovations, such as the one-pot synthesis of N-trifluoromethyl pyrazoles from di-Boc trifluoromethylhydrazine and diketones, have expanded substrate scope while minimizing des-CF~3~ side reactions.

Significance of this compound in Current Research

This compound occupies a strategic niche in medicinal chemistry due to its dual role as a bioactive scaffold and synthetic intermediate. The ester moiety at the 4-position facilitates straightforward derivatization via hydrolysis, amidation, or nucleophilic substitution, enabling rapid diversification into carboxamides, acids, or heterocyclic-fused systems. For instance, analogous pyrazole-4-carboxylates have served as precursors to COX-2 inhibitors like celecoxib and antiviral agents such as AS-136A.

In agrochemical research, the compound’s trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation, critical traits for herbicidal and insecticidal activity. Structural analogs, such as DP-23, exhibit potent insecticidal effects by targeting acetylcholinesterase, underscoring the scaffold’s utility in crop protection. Furthermore, the phenyl group at the 1-position contributes to π-stacking interactions in protein binding, as evidenced by kinase inhibition studies.

Chemical Architecture and Research Significance

The molecular structure of this compound integrates three key elements:

- 1-Phenyl Group : Enhances planar rigidity and participates in hydrophobic interactions with biological targets, as observed in kinase inhibitors.

- 3-Trifluoromethyl Group : Acts as a strong electron-withdrawing substituent, stabilizing the pyrazole ring against metabolic oxidation while modulating pK~a~ for improved membrane permeability.

- 4-Carboxylate Ester : Provides a handle for synthetic modification. Hydrolysis to the carboxylic acid enables conjugation with amines or alcohols, yielding prodrugs or fluorescent probes.

Table 1: Comparative Analysis of Trifluoromethylpyrazole Synthesis Methods

The ester’s synthetic versatility is exemplified in its use as a precursor to 5-unsubstituted pyrazoles. Treatment with manganese dioxide in hexane triggers deacylative aromatization, selectively removing the 5-acyl group to yield 1,3,4-trisubstituted derivatives. This reactivity profile aligns with trends in fragment-based drug design, where modular scaffolds enable rapid exploration of structure-activity relationships.

Table 2: Bioactive Derivatives of Pyrazole-4-Carboxylates

In materials science, the compound’s fluorinated structure contributes to low dielectric constants and thermal stability, making it a candidate for organic electronics. Recent studies have also explored its coordination chemistry with transition metals, revealing potential applications in catalysis.

属性

IUPAC Name |

ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-18(9-6-4-3-5-7-9)17-11(10)13(14,15)16/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJREZLCGQMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of phenyl hydrazine with ethyl acetoacetate in the presence of a trifluoromethylating agent. The reaction is carried out under controlled conditions, often in a solvent such as ethanol or methanol, at temperatures ranging from 0°C to 78°C. The reaction yields the desired pyrazole derivative with high efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The scalability of the reaction allows for the efficient production of this compound for various applications.

化学反应分析

Hydrolysis and Acid Chloride Formation

The ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a critical step for further derivatization:

-

Reagents/Conditions : Lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 70°C .

-

Product : 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (yield: 89–97%) .

Subsequent treatment with thionyl chloride (SOCl₂) converts the acid into its reactive acid chloride:

Amidation Reactions

The acid chloride reacts with substituted amines to form carboxamide derivatives, a key step in medicinal chemistry applications:

-

Reagents/Conditions : Reaction with substituted pyridinylamines in ethyl acetate at 10°C .

-

Products :

Suzuki Coupling

The pyrazole ring undergoes palladium-catalyzed cross-coupling to introduce aryl groups:

-

Reagents/Conditions : Phenylboronic acid, cupric acetate, pyridine in DMF at ambient temperature .

-

Product : 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives (yield: 91%) .

Methanolysis of Trichloromethyl Derivatives

In trichloromethyl-substituted analogues, methanolysis converts the trichloromethyl group to a carboxymethyl ester:

Cyclization Reactions

The ester participates in cyclization with anhydrides to form chromone derivatives:

-

Reagents/Conditions : Maleic anhydride in pyridine or propanoic anhydride with triethylamine .

-

Products :

Urea and Thiourea Derivatives

Reaction of the acid chloride with urea derivatives yields bioactive analogues:

Mechanistic Insights

-

Regioselectivity : Substituents on the pyrazole ring (e.g., trifluoromethyl) direct electrophilic substitution to the phenyl group .

-

Solvent Effects : Polar aprotic solvents (DMF) enhance coupling efficiency, while protic solvents favor methanolysis .

-

Catalysis : Copper acetate accelerates Suzuki coupling, while sodium hydride aids alkylation .

科学研究应用

Chemical Properties and Structure

Molecular Formula : C₁₃H₁₁F₃N₂O

Molecular Weight : 256.23 g/mol

CAS Number : 741717-63-5

The compound features a pyrazole ring with a trifluoromethyl group and an ethyl ester functional group, contributing to its lipophilicity and biological activity.

Medicinal Chemistry

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antifungal and antibacterial properties. For example, it has shown efficacy against various strains of fungi, making it a candidate for developing new antifungal agents .

- Anti-inflammatory Properties : Research suggests that derivatives of this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis .

Agrochemical Applications

The compound is being investigated for its role in agriculture:

- Pesticide Development : this compound has been identified as a promising lead compound for developing new pesticides. Its structure allows for modifications that enhance its activity against specific pests while minimizing environmental impact .

- Fungicidal Properties : It has been utilized in formulations aimed at controlling harmful fungi in crops, demonstrating improved efficacy at lower application rates compared to traditional fungicides .

Material Science

In material science, the compound is being explored for its potential in creating advanced materials:

- Polymer Synthesis : The unique chemical properties of this compound allow it to serve as a precursor in synthesizing polymers with specialized properties, such as enhanced thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against various bacterial and fungal strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, showcasing its potential as an antifungal agent .

Case Study 2: Pesticide Development

In another study focusing on agrochemical applications, researchers synthesized several derivatives of this compound to evaluate their insecticidal properties. The results demonstrated that specific derivatives exhibited up to 85% mortality in tested insect populations within 48 hours, highlighting the compound's promise in pesticide formulation .

作用机制

The mechanism of action of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at the 1-Position

Ethyl 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (CAS 155377-19-8)

- Synthesis : Prepared via substitution of intermediate 2 with iodomethane (CH₃I) in the presence of NaH, yielding 73.8% .

- Properties : Lower melting point (58–60°C) compared to the phenyl analog due to reduced molecular symmetry and weaker intermolecular forces.

- Applications : Primarily serves as an intermediate for further functionalization, lacking significant antifungal activity reported for the phenyl derivative .

Ethyl 1-(4-Fluorophenyl)-4-Hydroxy-1H-Pyrazole-3-Carboxylate (CAS 636568-08-6)

- Structure : Features a 4-fluorophenyl group and a hydroxyl group at the 4-position.

- Properties: The electron-withdrawing fluorine atom enhances stability but reduces solubility in nonpolar solvents. No melting point data available.

- Applications: Limited bioactivity data, but the hydroxyl group may enable hydrogen bonding in target interactions .

Substituent Variations at the 3-Position

Ethyl 3-(4-(Trifluoromethyl)Phenyl)-1H-Pyrazole-4-Carboxylate

- Synthesis: Derived from substituted phenylhydrazines and ethyl 3,3,3-trifluoro-2-oxo-butanoate.

- Properties : Melting point ranges from 71.5°C to 177.2°C, depending on substituent bulk. The 4-CF₃Ph group increases hydrophobicity compared to the phenyl derivative.

- Applications : Investigated for agrochemical applications due to enhanced lipophilicity .

Ethyl 5-Amino-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (CAS 317806-48-7)

- Structure: Amino group at the 5-position introduces hydrogen-bonding capability.

- Applications: Explored as a building block for pharmaceuticals, leveraging the amino group for further derivatization .

Positional Isomers and Derivatives

Ethyl 1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (CAS 112055-34-2)

- Structure : Trifluoromethyl group at the 5-position instead of the 3-position.

- Properties : Altered electronic distribution affects reactivity; melting point data unavailable.

- Applications : Patent literature highlights its use in pesticide formulations .

Ethyl 3-(Trifluoromethyl)Pyrazole-5-Carboxylate (CAS 129768-30-5)

Comparative Data Table

| Compound Name (CAS) | Substituents | Synthesis Method | Yield (%) | m.p. (°C) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (741717-63-5) | 1-Ph, 3-CF₃ | Suzuki coupling | 91.0 | 89–90 | Antifungal agents |

| Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (155377-19-8) | 1-Me, 3-CF₃ | Substitution (CH₃I) | 73.8 | 58–60 | Intermediate |

| Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate (N/A) | 3-(4-CF₃Ph) | Hydrazine condensation | - | 71.5–177.2 | Agrochemical research |

| Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (112055-34-2) | 1-Ph, 5-CF₃ | Not specified | - | N/A | Pesticides |

| Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (317806-48-7) | 1-Me, 3-CF₃, 5-NH₂ | Multi-step synthesis | - | N/A | Pharmaceutical intermediates |

Key Findings and Implications

Substituent Effects :

- The phenyl group at the 1-position enhances antifungal activity compared to methyl analogs, likely due to increased π-π stacking with biological targets .

- Trifluoromethyl groups improve metabolic stability and membrane permeability, making these compounds viable for agrochemical and pharmaceutical use .

Synthetic Accessibility :

- Suzuki coupling offers high yields for aryl-substituted derivatives, while alkylation (e.g., with CH₃I) is less efficient .

Thermal Properties :

- Bulky substituents (e.g., 4-CF₃Ph) increase melting points, whereas flexible groups (e.g., methyl) lower them .

Commercial Relevance :

- This compound is commercially available (CymitQuimica, Ref: 10-F047416), highlighting its industrial importance .

生物活性

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (ETPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

ETPC belongs to the pyrazole family, characterized by the presence of a trifluoromethyl group and an ethyl ester functional group. Its molecular formula is , with a molecular weight of 284.2 g/mol .

Synthesis Methodology

The synthesis of ETPC typically involves the reaction of phenyl hydrazine with ethyl acetoacetate in the presence of a trifluoromethylating agent. The reaction is performed under controlled conditions, often using solvents like ethanol or methanol at temperatures ranging from 0°C to 78°C. The efficiency of this synthesis method makes it suitable for both laboratory and industrial applications.

Biological Activity

ETPC exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of ETPC against various pathogens. For instance, research showed that ETPC derivatives demonstrated significant antifungal activity against Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .

| Compound | Pathogen | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| ETPC | Gibberella zeae | >50 | 100 |

| ETPC | Fusarium oxysporum | >50 | 100 |

Anticancer Properties

ETPC has also been investigated for its potential anticancer effects. In vitro studies revealed that ETPC exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of specific signaling pathways .

Inhibition of Dihydroorotate Dehydrogenase

A notable study examined the inhibition of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, which is crucial for pyrimidine biosynthesis in malaria parasites. ETPC derivatives showed promising inhibitory activity, with some compounds achieving approximately 30% inhibition compared to known inhibitors .

The biological activity of ETPC can be attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and facilitates interaction with lipid membranes and proteins. This interaction modulates various biochemical pathways, contributing to its observed antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

In a comparative study on antifungal agents, ETPC was tested alongside commercial fungicides. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments, suggesting potential for development as new antifungal agents .

Evaluation Against Cancer Cell Lines

In another research effort, ETPC was tested against multiple cancer cell lines. The findings indicated that ETPC induced significant cell death in breast cancer cells through apoptosis, highlighting its potential as a therapeutic agent in oncology .

常见问题

Q. What are the standard synthetic routes for Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate?

Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as hydrazine derivatives with β-ketoesters. Key steps include:

- Reacting ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with phenyl-substituted reagents under reflux conditions (e.g., ethanol/water mixtures) .

- Purification via recrystallization or column chromatography, followed by characterization using H NMR and C NMR. For example, H NMR signals for the trifluoromethyl group appear as distinct singlets (~δ 3.9–4.2 ppm), while the phenyl group shows aromatic multiplet signals (δ 7.2–7.6 ppm) .

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and substituent positions. The ester carbonyl (C=O) typically resonates at ~δ 165–170 ppm in C NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves molecular geometry. For example, the trifluoromethyl group adopts a planar conformation due to steric and electronic effects .

Q. What are the preliminary applications of this compound in biological studies?

Methodological Answer :

- Antifungal Activity : Tested against Botryosphaeria dothidea via in vitro mycelial growth inhibition assays. Results are quantified using EC values (effective concentration for 50% inhibition) .

- TRPC3 Channel Blocking : Evaluated in vascular remodeling studies using patch-clamp electrophysiology and calcium imaging to assess inhibition efficacy .

Advanced Research Questions

Q. How can structural refinements resolve discrepancies between spectral and crystallographic data?

Methodological Answer :

- SHELXL Refinement : Use high-resolution crystallographic data to refine bond lengths and angles. Discrepancies in NMR coupling constants vs. crystallographic torsion angles can arise from dynamic effects in solution. For example, trifluoromethyl group flexibility in solution may reduce observed coupling constants in NMR compared to static crystal structures .

Q. What computational tools support the analysis of intermolecular interactions in crystallography?

Methodological Answer :

- Mercury CSD : Visualize packing patterns and hydrogen-bonding networks. The Materials Module identifies π-π stacking between phenyl groups and C–H···F interactions involving the trifluoromethyl moiety .

- DFT Calculations : Optimize molecular geometry (e.g., using Gaussian) to compare experimental vs. theoretical bond parameters. For example, deviations >0.02 Å in C–F bond lengths may indicate crystal packing stresses .

Q. How can reaction conditions be optimized for regioselective synthesis?

Methodological Answer :

- Solvent and Base Screening : Use polar aprotic solvents (e.g., N,N-dimethylacetamide) with potassium carbonate to enhance nucleophilic substitution efficiency at the pyrazole N1 position. Elevated temperatures (80°C) improve yields for phenyl group introduction .

- Microwave-Assisted Synthesis : Reduces reaction time from 10 hours to <2 hours while maintaining >90% purity, as validated by LC-MS .

Q. What strategies address low solubility in biological assays?

Methodological Answer :

- Prodrug Design : Synthesize hydrolytically labile esters (e.g., methyl or PEGylated derivatives) to improve aqueous solubility. Monitor stability via HPLC under physiological pH conditions .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles, characterized by dynamic light scattering (DLS) for size (100–200 nm) and zeta potential (-20 to -30 mV) .

Q. How are mechanistic studies conducted for antifungal activity?

Methodological Answer :

- Metabolomic Profiling : Use LC-MS/MS to identify disrupted fungal pathways (e.g., ergosterol biosynthesis). Compare metabolite levels in treated vs. untreated Botryosphaeria dothidea cultures .

- Enzyme Inhibition Assays : Test against CYP51 (lanosterol 14α-demethylase) using fluorometric substrates. IC values correlate with antifungal potency .

Q. What crystallographic challenges arise from high symmetry or twinning?

Methodological Answer :

- Twinning Analysis : Use PLATON to detect twinning ratios in diffraction data. For pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands refine twin laws and scale factors .

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in the trifluoromethyl group. Anisotropic refinement improves model accuracy .

Q. How do electronic effects of the trifluoromethyl group influence reactivity?

Methodological Answer :

- Hammett Studies : Correlate substituent constants (σ) with reaction rates for nucleophilic aromatic substitution. The -CF group (σ = 0.43) deactivates the pyrazole ring, directing electrophiles to the C5 position .

- Electrostatic Potential Maps : Generate via DFT to visualize electron-deficient regions, guiding functionalization strategies (e.g., Suzuki coupling at C5) .

Data Contradiction Analysis Example

Scenario : NMR suggests free rotation of the phenyl group, while crystallography shows a fixed conformation.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。